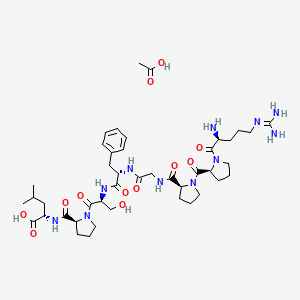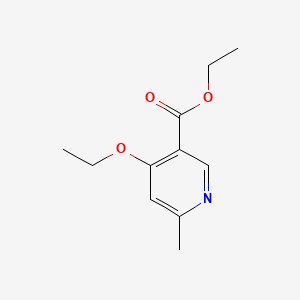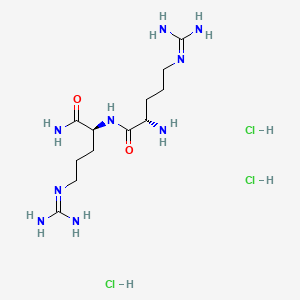
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one is a chemical compound that features a pyrrolidine ring and a thioxo group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one typically involves the reaction of pyrrolidine with a suitable thioxo precursor under controlled conditions. One common method involves the use of a thioxo ketone as the starting material, which reacts with pyrrolidine in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher efficiency and yield. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the thioxo group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Pyrrolidinone: Known for its biological activities and used in the synthesis of various pharmaceuticals.
Thioxo ketones: Compounds with similar thioxo groups that exhibit comparable chemical reactivity.
Uniqueness
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one is unique due to the combination of the pyrrolidine ring and the thioxo group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
118653-87-5 |
|---|---|
Fórmula molecular |
C8H13NOS |
Peso molecular |
171.258 |
Nombre IUPAC |
4-pyrrolidin-1-yl-4-sulfanylidenebutan-2-one |
InChI |
InChI=1S/C8H13NOS/c1-7(10)6-8(11)9-4-2-3-5-9/h2-6H2,1H3 |
Clave InChI |
SOAGFUCJXVIPFN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)N1CCCC1 |
Sinónimos |
Pyrrolidine, 1-(3-oxo-1-thioxobutyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(3,4-dimethoxyphenyl)-5,6-dihydro-8,9-dimethoxy-](/img/new.no-structure.jpg)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B568425.png)
![2h-[1,4]Dioxepino[2,3-b]pyridine](/img/structure/B568426.png)
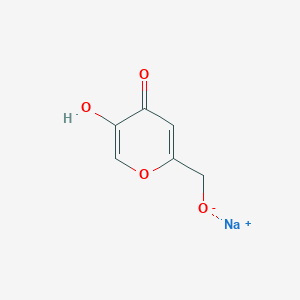
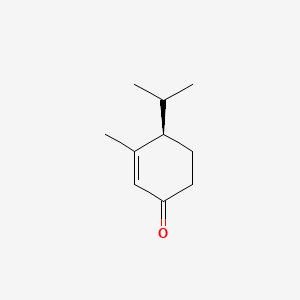

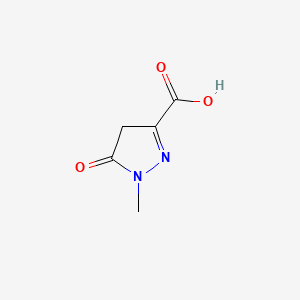
![2-Isopropyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B568435.png)
